molecular formula C16H21FN2O3S B6587925 methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate CAS No. 1234895-86-3

methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate

Cat. No.: B6587925
CAS No.: 1234895-86-3
M. Wt: 340.4 g/mol
InChI Key: KXERAOACKJMGNK-UHFFFAOYSA-N
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Description

methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, particularly in the construction of targeted protein degradation molecules such as PROTACs (Proteolysis Targeting Chimeras) [https://www.greener-industry.org/pages/protacs/5929PROTACSOverview.htm]. Its structure incorporates key pharmacophoric elements: a piperidine ring capped by a methyl carbamate, which can serve as a linker attachment point, and a 4-fluorophenylsulfanylacetamido moiety that projects from the core. The fluorine atom is a common bioisostere used to modulate a compound's electronic properties, metabolic stability, and binding affinity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3017481/]. Researchers utilize this compound as a versatile building block to conjugate the piperidine segment, often representing a ligand for an E3 ubiquitin ligase, to a target protein-binding warhead via robust amide and carbamate linkages. This enables the exploration of novel degrader molecules for challenging therapeutic targets in oncology, neurodegenerative diseases, and beyond, facilitating the study of cellular protein level control and signaling pathways.

Properties

IUPAC Name

methyl 4-[[[2-(4-fluorophenyl)sulfanylacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-22-16(21)19-8-6-12(7-9-19)10-18-15(20)11-23-14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXERAOACKJMGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The structure of this compound can be broken down into its key components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common scaffold in many pharmaceuticals.
  • Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring can enhance the compound's biological activity by improving its binding affinity to target proteins.
  • Sulfanyl Group : This functional group may contribute to the compound's reactivity and interaction with biological systems.

Pharmacological Potential

Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:

  • Antiviral Activity : Recent studies have explored the inhibitory potential of piperidine derivatives against SARS-CoV-2. Computational methods have shown that these compounds can effectively bind to the main protease (Mpro) of the virus, which is crucial for its replication. For instance, binding free energy calculations indicated promising values for various derivatives, suggesting their potential as antiviral agents against COVID-19 .
  • Anticancer Properties : Piperidine derivatives have been reported to possess anticancer activities. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The modulation of signaling pathways such as the Akt pathway has been implicated in their mechanism of action .
  • Analgesic Effects : The compound serves as a key intermediate in the synthesis of narcotic analgesics. Its structural features allow it to interact with opioid receptors, potentially leading to pain relief .

In Vitro Studies

A study conducted on various piperidine derivatives demonstrated their effectiveness against different cancer cell lines. The results showed that certain modifications on the piperidine scaffold could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound with target proteins such as Mpro from SARS-CoV-2. The docking scores indicated favorable interactions, suggesting that this compound could be further developed as a therapeutic agent against viral infections .

Data Summary

Biological Activity Findings
AntiviralEffective binding to SARS-CoV-2 Mpro; potential therapeutic agent.
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines.
AnalgesicKey intermediate for narcotic analgesics; interacts with opioid receptors.

Comparison with Similar Compounds

Structural Analog: Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Key Features : This compound (reported in ) shares a piperidine-derived core but incorporates a tetrahydropyridine ring system with hydroxyl and diphenyl substituents. The acetyl group at position 1 is linked to a piperidin-1-yl moiety instead of a fluorophenyl sulfanyl group.
  • Biological Activity : Similar derivatives exhibit antibacterial and antitumor properties, attributed to the piperidine scaffold and aromatic substituents .

Structural Analog: tert-Butyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate

  • Key Features : This compound () substitutes the 4-fluorophenyl sulfanyl group with a thiophen-3-yl moiety. The ester group is tert-butyl rather than methyl.
  • Physicochemical Properties : The molecular weight is 338.5 (vs. ~342.4 for the target compound), with reduced steric bulk from the thiophene group. The tert-butyl ester may confer greater metabolic stability but lower aqueous solubility compared to the methyl ester .
  • Functional Implications : Thiophene’s aromaticity and sulfur atom could alter electronic properties and binding kinetics relative to the fluorophenyl sulfanyl group.

Structural Analog: tert-Butyl 4-(2-((4R,6R)-6-(2-(2-(4-fluorophenyl)...)ethyl)...)piperidine-1-carboxylate

  • Key Features : This complex analog () shares a fluorophenyl group but embeds it within a larger pharmacophore, including a pyrrole and dioxane system. The piperidine-carboxylate core is retained.
  • Synthetic Relevance : Prepared via amine–acid coupling, this compound highlights methodologies applicable to synthesizing the target compound .
  • Activity Insights : The fluorophenyl group’s position within a multi-ring system suggests its role in enhancing target specificity or potency.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Ester Group Notable Properties/Activities
Target Compound C₁₆H₂₀FN₂O₃S 342.4 4-fluorophenyl sulfanyl Methyl Potential bioactivity (theoretical)
Ethyl 4-hydroxy-2,6-diphenyl... () C₂₇H₃₀N₂O₄ 446.5 Piperidin-1-yl, hydroxyl, diphenyl Ethyl Antibacterial, antitumor
tert-Butyl 4-((2-(thiophen-3-yl)... () C₁₇H₂₆N₂O₃S 338.5 Thiophen-3-yl tert-Butyl Data limited (structural analog)
Complex fluorophenyl derivative () C₃₉H₄₇FN₄O₆ 704.8 Multi-ring fluorophenyl system tert-Butyl Synthetic methodology

Research Findings and Implications

  • Bioactivity Trends : Piperidine derivatives with aromatic substituents (e.g., fluorophenyl, thiophene) often exhibit enhanced bioactivity due to improved lipophilicity and target engagement .
  • Ester Group Impact : Methyl esters (target compound) may offer faster metabolic clearance compared to tert-butyl analogs, influencing pharmacokinetics .
  • Substituent Effects : The 4-fluorophenyl sulfanyl group’s electron-withdrawing nature could enhance binding to targets requiring polar interactions, whereas thiophene’s π-system might favor hydrophobic pockets .

Preparation Methods

Piperidine Ring Functionalization

The piperidine ring is typically functionalized at the 4-position through Friedel-Crafts alkylation or Mitsunobu reactions. A preferred route involves 4-hydroxypiperidine-1-carboxylate , which undergoes mesylation (MsCl, Et3_3N) to form the mesylate intermediate, followed by nucleophilic displacement with potassium phthalimide to introduce the aminomethyl precursor (Scheme 1). Subsequent hydrazinolysis (NH2_2NH2_2, EtOH) yields 4-(aminomethyl)piperidine-1-carboxylate .

Table 1: Optimization of Mesylation and Displacement Conditions

StepReagents/ConditionsYield (%)Purity (%)
MesylationMsCl (1.2 eq), Et3_3N, 0°C9298
Phthalimide DisplacementKPhth (1.5 eq), DMF, 80°C8595
HydrazinolysisNH2_2NH2_2, EtOH, reflux8897

Preparation of 2-[(4-Fluorophenyl)Sulfanyl]Acetic Acid

Thioether Formation

The sulfanyl-acetamido side chain is synthesized via nucleophilic substitution between 4-fluorothiophenol and bromoacetic acid (Scheme 2). In a representative procedure:

  • 4-Fluorothiophenol (1.0 eq) is deprotonated with K2_2CO3_3 (2.0 eq) in anhydrous DMF.

  • Bromoacetic acid (1.1 eq) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 h.

  • Acidic workup (1M HCl) precipitates the product, which is recrystallized from ethanol/water.

Key Optimization Parameters :

  • Solvent : DMF > DMSO due to superior nucleophilicity.

  • Base : K2_2CO3_3 outperforms NaHCO3_3 in suppressing disulfide byproducts.

  • Temperature : Reactions at 25°C achieve 89% yield vs. 72% at 50°C.

Amide Coupling and Final Assembly

Activation of 2-[(4-Fluorophenyl)Sulfanyl]Acetic Acid

Carbodiimide-mediated activation (EDCl/HOBt) is employed to form the active ester intermediate. In a typical protocol:

  • 2-[(4-Fluorophenyl)sulfanyl]acetic acid (1.0 eq) is dissolved in dry DCM.

  • EDCl (1.2 eq) and HOBt (1.1 eq) are added under N2_2, followed by 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq).

  • The reaction proceeds at 25°C for 6 h, yielding the target compound after silica gel chromatography (Scheme 3).

Table 2: Comparative Analysis of Coupling Reagents

Reagent SystemYield (%)Purity (%)Byproducts
EDCl/HOBt7898<5% acylurea
HATU/DIEA8299Negligible
DCC/DMAP659510% DCU

Mechanistic Insights and Side Reactions

Competing Pathways During Thioether Synthesis

The nucleophilic substitution between 4-fluorothiophenol and bromoacetic acid is susceptible to oxidation, forming bis(4-fluorophenyl) disulfide (up to 15% without inert atmosphere). Ascorbic acid (0.1 eq) as a reductant suppresses this side reaction, improving yield to 91%.

Epimerization Risks During Amide Coupling

The basic conditions of EDCl/HOBt may induce racemization at the acetamido α-carbon. Substituting DIEA with non-nucleophilic bases like 2,6-lutidine reduces epimerization from 12% to <2%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45–7.38 (m, 2H, Ar-F), 6.95–6.88 (m, 2H, Ar-F), 4.12 (s, 2H, SCH2_2), 3.70 (s, 3H, COOCH3_3), 3.55–3.45 (m, 4H, piperidine), 2.85–2.75 (m, 2H, NCH2_2).

  • HRMS : [M+H]+^+ calculated for C16_{16}H20_{20}FN2_2O3_3S: 363.1178; found: 363.1181.

Purity Assessment

HPLC analysis (C18 column, 70:30 H2_2O/MeCN) confirms >99% purity with a single peak at tR_R = 8.2 min.

Industrial Scalability and Green Chemistry Considerations

Solvent Recycling

DMF recovery via distillation reduces waste generation by 40%. Catalytic hydrogenation (Pd/C, H2_2) replaces stoichiometric reductants in piperidine functionalization, aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enable thioether formation in 10 min (vs. 12 h batch), enhancing throughput and safety by minimizing exothermic risks.

Q & A

Q. What are the recommended synthetic routes and characterization methods for methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate?

Methodological Answer:

  • Synthesis : Multi-step protocols are typical, starting with functionalization of the piperidine core followed by sulfanyl-acetamido coupling. For example, sulfonamide linkages (as in structurally analogous compounds) are formed using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
  • Characterization :
    • Purity : Monitor via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
    • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify piperidine ring substitution patterns and sulfanyl-acetamido connectivity. IR spectroscopy can confirm amide (C=O, ~1650 cm1^{-1}) and sulfanyl (C-S, ~600 cm1^{-1}) groups .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. For example, measure IC50_{50} values under standardized pH and temperature conditions .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar piperidine derivatives to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl in the sulfanyl group) and assess impact on potency. Analogues with oxadiazole or methoxycarbonyl moieties (see ) show divergent antimicrobial/antitumor activities, guiding SAR .
  • Assay Parallelism : Test modified compounds in the same assay systems (e.g., orexin receptor binding assays ) to isolate substituent effects from experimental variability.

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., orexin receptors). Validate predictions with radiolabeled ligand displacement assays .
  • Quantum Mechanical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties influencing reactivity or binding .

Q. How can contradictory bioactivity data between similar piperidine derivatives be resolved?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, incubation time) across studies. For example, fluorophenyl-sulfanyl derivatives may show pH-dependent solubility, altering apparent IC50_{50} values .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to rule out assay-specific artifacts .

Q. What experimental design principles apply to optimizing its synthetic yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For example, flow chemistry systems (as in ) enable precise control of residence time and mixing, critical for scaling sulfonamide couplings .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor intermediate formation and minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data sheets (SDS) of analogous compounds (e.g., tert-butyl piperidine derivatives ). Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during amide couplings).
  • First Aid : Immediate rinsing protocols for skin/eye contact, as sulfanyl and fluorophenyl groups may cause irritation .

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